Product packaging for Beta-D-Xylofuranose(Cat. No.:CAS No. 37110-85-3)

Beta-D-Xylofuranose

Cat. No.: B3051930
CAS No.: 37110-85-3
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-KKQCNMDGSA-N
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Description

Beta-D-Xylofuranose is a furanose-form monosaccharide with the molecular formula C5H10O5 . This specific anomeric form of xylose is of significant interest in carbohydrate chemistry research. As a fundamental building block, it serves as a key starting material or intermediate in the synthesis of more complex biochemical compounds, such as its tetraacetate derivative . Researchers also utilize related anhydrous forms, like 1,5-Anhydro-β-D-xylofuranose (CAS 51246-91-4), which has a molecular weight of 132.12 g/mol and is typically characterized as a yellow oil, soluble in DMSO and methanol . These compounds are valuable for studies in glycosynthesis, metabolic pathway analysis, and the development of novel biomaterials. The product is offered with a high level of chemical purity, which is verified by analytical methods such as 1H-NMR to ensure reliability and reproducibility in experimental settings . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B3051930 Beta-D-Xylofuranose CAS No. 37110-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-KKQCNMDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467944
Record name Beta-D-Xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37110-85-3
Record name beta-D-Xylofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037110853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta-D-Xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-XYLOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25A82N17F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Beta D Xylofuranose and Its Derivatives

Chemoenzymatic and Chemical Synthetic Routes

The synthesis of Beta-D-Xylofuranose and its derivatives typically begins with readily available starting materials, most commonly D-xylose. Chemical synthesis often involves protecting group strategies to selectively functionalize specific hydroxyl groups, followed by reactions to form the furanoside ring and introduce desired modifications. Chemoenzymatic approaches leverage the specificity of enzymes to achieve complex transformations with high efficiency and stereoselectivity.

Total Synthesis Strategies

Total synthesis approaches aim to construct this compound derivatives from simpler precursors, often starting from D-xylose itself. These strategies frequently involve multiple steps, including protection, activation, glycosylation, and deprotection.

Synthesis from D-Xylose Precursors

D-Xylose is the primary natural source for the synthesis of xylofuranose (B8766934) derivatives. The conversion of D-xylose to xylofuranose structures typically involves protection of the hydroxyl groups and promotion of furanose ring formation over the more thermodynamically stable pyranose form. For instance, treatment of D-xylose with methanol (B129727) in the presence of acetyl chloride, followed by neutralization and subsequent benzylation, can lead to protected xylofuranose derivatives mdpi.com. These protected intermediates are then amenable to further chemical modifications.

A common initial step involves the formation of acetals or other protecting groups to control reactivity. For example, 1,2-O-isopropylidene-α-D-xylofuranose is a frequently used intermediate, prepared from D-xylose via acid-catalyzed acetalation with acetone (B3395972) nih.gov. This intermediate can then be further manipulated, such as by selective tosylation or benzoylation, to prepare glycosylation donors or other key building blocks nih.govnih.gov.

Stereocontrolled Approaches to Beta-D-Xylofuranosides

Achieving stereocontrol at the anomeric center (C1) is paramount for synthesizing specific β-D-xylofuranosides. Traditional glycosylation reactions often yield mixtures of α and β anomers. Strategies to favor the β-anomer typically involve:

Neighboring Group Participation: Protecting groups at the C2 position, such as acetyl or benzoyl esters, can participate in the glycosylation reaction, leading to the formation of a transient acyloxonium ion. This intermediate directs the incoming nucleophile to attack from the opposite face, typically favoring the β-glycoside.

Conformationally Restricted Donors: The use of conformationally rigid donors, such as those incorporating xylylene protecting groups at the 2,3-positions, has been shown to promote the formation of α-xylofuranosides acs.orgnih.gov. While this specific example favors the α-anomer, the principle of using stereodirecting protecting groups is key to controlling anomeric outcomes in furanosides. For β-anomer formation, strategies often involve non-participating protecting groups at C2 or specific reaction conditions that favor the thermodynamically more stable β-anomer.

Chiron Approaches: Syntheses utilizing chiral starting materials that already possess the desired stereochemistry, such as those derived from glyceraldehyde, can lead to stereodefined furanose structures, including pseudo-β-D-xylofuranose acs.orgfigshare.com.

Preparation of 2,3,5-Tri-O-benzyl-D-Xylofuranose

Table 2.1. Synthesis of 2,3,5-Tri-O-benzyl-D-Xylofuranose

StepReaction ConditionsIntermediate/ProductYield (Overall)Reference
1D-Xylose, dry MeOH, AcCl, 30 °CMethyl α,β-D-xylopyranoside/furanoside mixtureN/A mdpi.com
2Crude product, Benzyl bromide, NaH, DMF, 20 °CMethyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranosideN/A mdpi.com
3Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside, glacial acetic acid, 1 M aq. HCl2,3,5-Tri-O-benzyl-α,β-D-xylofuranose29% mdpi.com

Enzymatic Synthesis and Biocatalysis

Regioselective Enzymatic Esterification of D-Xylose

Enzymatic methods, particularly those employing lipases, have proven highly effective for the regioselective esterification of D-xylose. Lipases, such as Novozym 435 (a highly active immobilized lipase (B570770) from Candida antarctica), are known for their ability to catalyze acylation reactions under mild conditions, often favoring esterification at the primary hydroxyl group of sugars. Studies have demonstrated that when D-xylose is subjected to enzymatic esterification with fatty acids or their derivatives (e.g., lauric acid, methyl laurate, vinyl laurate), the reaction preferentially occurs at the C5 hydroxyl group of the furanose anomer, yielding monoesters like 5-O-lauryl-D-xylofuranose. This regioselectivity is a significant advantage over chemical methods, which often produce complex mixtures of products requiring extensive purification.

Table 1: Examples of Regioselective Enzymatic Esterification of D-Xylose

Enzyme/BiocatalystSubstrateAcyl DonorProduct(s)Regioselectivity (Major)Conversion/Yield (Approx.)Reference(s)
Lipase N435D-XyloseLauric acid5-O-lauryl-D-xylofuranoseC5-OH20.5% frontiersin.orgnih.gov
Lipase N435D-XyloseMethyl laurate5-O-lauryl-D-xylofuranoseC5-OH11.9% frontiersin.orgnih.gov
Lipase N435D-XyloseVinyl laurate5-O-lauroyl-D-xylofuranoseC5-OH85% (as monoester) uliege.beembrapa.br
Lipase (various)D-XyloseCarbonate oxime esters5-alkoxycarbonyl-D-xylofuranose derivativesC5-OHVariable psu.edu
Glycosyltransferase-Mediated Syntheses

While direct synthesis of this compound itself via glycosyltransferases is not a primary focus in the provided literature, enzymes play a critical role in the synthesis of complex carbohydrate structures and their derivatives. Glycosyltransferases are enzymes that catalyze the transfer of glycosyl residues from activated sugar donors (like nucleoside diphosphate (B83284) sugars) to specific acceptors, forming glycosidic bonds. In the context of this compound derivatives, enzymes are crucial for building more complex glycoconjugates, including certain iminosugars and oligosaccharides where xylofuranose units are incorporated into larger molecular frameworks. Research into enzymatic synthesis of xylo-oligosaccharides, for instance, involves enzymes like glycoside hydrolases that can catalyze transglycosylation reactions, linking sugar units together frontiersin.orgrsc.org.

Synthesis of Specific this compound Derivatives

This compound serves as a scaffold for synthesizing a variety of biologically relevant molecules, including nucleosidic analogues and glycomimetics.

Nucleosides, composed of a nucleobase linked to a sugar moiety, are fundamental to life. Modified nucleosides, including those derived from this compound, are of significant interest for their potential therapeutic applications, particularly as antiviral and anticancer agents.

Nucleosidic Analogues

Beta-D-Xylofuranosyl Nucleosides (e.g., Adenine, Guanine, Cytosine)

The synthesis of Beta-D-Xylofuranosyl nucleosides involves coupling this compound derivatives with natural nucleobases such as adenine, guanine, and cytosine. Common synthetic strategies include the glycosylation of silylated nucleobases with peracylated or otherwise activated xylofuranose donors. Methods like the Vorbrüggen glycosylation, which utilizes Lewis acids (e.g., TMSOTf, SnCl4) to promote the reaction between activated sugar donors and silylated bases, have been widely employed scienceopen.commdpi.comscientific.netmdpi.comnih.govresearchgate.netorientjchem.orggoogle.comjst.go.jp. For instance, the coupling of peracylated 1-O-acetyl-alpha-D-xylofuranoses with purine (B94841) and pyrimidine (B1678525) bases has successfully yielded various Beta-D-Xylofuranosyl nucleosides, including those of adenine, guanine, and cytosine, which have subsequently shown marked biological activity nih.gov. Other routes involve using specific xylofuranosyl chlorides or oxazoline (B21484) derivatives as glycosyl donors researchgate.netnih.gov.

Table 2: Synthesis of Beta-D-Xylofuranosyl Nucleosides

Nucleoside DerivativeNucleobaseKey Synthetic Method(s)Notes on Biological ActivityReference(s)
9-(β-D-Xylofuranosyl)adenineAdenineGlycosylation with peracylated xylofuranose; Vorbrüggen glycosylationMarked biological activity nih.gov
9-(β-D-Xylofuranosyl)guanineGuanineGlycosylation with peracylated xylofuranose; Vorbrüggen glycosylationMarked biological activity nih.gov
1-(β-D-Xylofuranosyl)cytosineCytosineGlycosylation with peracylated xylofuranose; Vorbrüggen glycosylation; Coupling of xylofuranosyl chloride with silylated cytosine via different routesMarked biological activity nih.govnih.gov
2-amino-2-deoxy-β-D-xylofuranosyl cytosineCytosineCoupling of 2-deoxy-xylofuranosyl chloride derivative with pyrimidine- nih.gov

Table 3: Total Synthesis of a 5′-Deoxyxylofuranosyl Marine Nucleoside

Marine NucleosideSource OrganismStarting MaterialKey Synthetic StepOverall YieldReference(s)
4-Amino-7-(5′-deoxy-β-D-xylofuranosyl)-5-iodo-pyrrolo[2,3-d]pyrimidine (1)Diplosoma sp.D-XyloseVorbrüggen glycosylation28% scienceopen.comnih.gov

This compound derivatives are valuable precursors for the synthesis of glycomimetics and iminosugars. Iminosugars, also known as azasugars, are carbohydrate analogues where an oxygen atom in the sugar ring is replaced by a nitrogen atom. These compounds are potent inhibitors of glycosidases and glycosyltransferases, making them important targets in drug discovery for various diseases.

The synthesis of iminosugars often starts from protected xylofuranose derivatives, such as 2,3,5-tri-O-benzyl-D-xylofuranose mdpi.comresearchgate.netresearchgate.netresearchgate.net. Through a series of chemical transformations, including N-glycosylation, reduction, nucleophilic displacement, and cyclization reactions, these precursors are converted into diverse iminosugar scaffolds. Examples include imino-L-arabinitol-C-glycosyl compounds, analogues of known inhibitors like steviamine and 1-azafagomine, and spiro-iminosugars mdpi.comresearchgate.netresearchgate.netacs.orgacs.orguni-graz.atmdpi.com. These synthetic efforts aim to create molecules that mimic natural carbohydrates but possess enhanced stability and specific biological activities.

Glycomimetics and Iminosugars

Stereocontrolled Synthesis of Pseudoxylofuranose (Carbasugars)

Carbasugars are carbohydrate analogs where the endocyclic oxygen atom is replaced by a methylene (B1212753) group. The stereocontrolled synthesis of pseudoxylofuranose derivatives, which are xylofuranose carbocyclic analogs, is crucial for developing compounds that mimic natural carbohydrates but exhibit enhanced stability against enzymatic degradation. While specific literature detailing the synthesis of pseudoxylofuranose from this compound was not directly found in the provided search results, general approaches to carbasugar synthesis often involve cyclization reactions of acyclic precursors derived from carbohydrates. Research into carbasugar synthesis from xylose derivatives aims to maintain the stereochemical integrity of the original sugar backbone, leading to molecules with defined configurations.

Derivatives for Iminosugar Preparation

Iminosugars are carbohydrate analogs where the ring oxygen is replaced by nitrogen. This compound derivatives are valuable precursors for the synthesis of various iminosugars, which are known for their glycosidase inhibitory activities. Studies have shown that 5-azido xylofuranose precursors can be transformed into guanidino-containing xylofuranose derivatives through reduction and subsequent guanidinylation. For instance, a one-pot, two-step procedure involving hydrogenation in the presence of a guanidinylating reagent has been employed to yield 5-guanidino xylofuranose derivatives chemrxiv.org. These guanidino sugars have demonstrated selective inhibition of acetylcholinesterase and moderate antiproliferative effects.

Oxazolines and Other Nitrogenous Derivatives

Nitrogen-containing derivatives of this compound, particularly oxazolines, are important intermediates in carbohydrate chemistry. They are utilized in the synthesis of various N-glycosides and have shown potential biological activities, such as antiproliferative effects.

Stereoselective Synthesis of N-Glycosyl Oxazolines

A stereoselective synthesis of protected N-glycosyl oxazolines has been developed using available acylated sugar 1,2-O-acetonides via intramolecular Ritter-like reactions researchgate.netopenaccesspub.orgbelnauka.by. These methods involve Lewis acid-promoted reactions of pentofuranose (B7776049) and hexafuranose acetonide derivatives with nitriles. For example, the BF3·Et2O-mediated reaction of selectively benzoylated xylofuranoses with acetonitrile (B52724) has been shown to yield N-α-pentofuranosyl oxazolines in good yields researchgate.netopenaccesspub.org. These N-glycosyl oxazolines serve as valuable intermediates for preparing diverse N-glycosides and have been evaluated for their antiproliferative activity researchgate.netopenaccesspub.org.

Ellipticine-Beta-D-Xylofuranose Conjugates

Research has explored the conjugation of sugar derivatives, including this compound, with ellipticine (B1684216), a potent antitumor alkaloid. These conjugates are synthesized with the aim of improving the solubility and potentially the biological activity of ellipticine mdpi.comresearchgate.net. Studies have reported the synthesis of ellipticine derivatives where sugar moieties, including this compound, are attached. Some of these derivatives have shown promising biological activity, warranting further investigation mdpi.com.

Boronate Esters and Other Chiral Building Blocks

This compound derivatives are utilized as chiral building blocks for the synthesis of various complex molecules, including boronate esters. These compounds find applications in diverse areas, such as medicinal chemistry and materials science.

Efficient Synthesis of Chiral Aryl Boronate Esters of Xylofuranose

A simple and efficient synthetic approach towards chiral aryl boronate esters derived from D-xylose has been reported researchgate.netnih.govnih.govulisboa.pt. These syntheses typically start from protected xylofuranose derivatives, such as 1,2-O-isopropylidene-α-D-xylofuranose, and involve condensation with aryl boronic acids or their derivatives. For instance, ferrocenyl boronate esters have been synthesized by reacting ferroceneboronic acid with protected sugar diols derived from D-xylose, yielding compounds in good yields researchgate.net. These chiral aryl boronate esters have been characterized and screened for their antimicrobial activity, exhibiting potent antibacterial and antifungal properties researchgate.netnih.govnih.gov.

Compound List:

this compound

Pseudoxylofuranose (Carbasugars)

Iminosugars

5-Azido xylofuranose

5-Guanidino xylofuranose

N-Glycosyl Oxazolines

Ellipticine

Ellipticine-Beta-D-Xylofuranose Conjugates

Chiral Aryl Boronate Esters

Ferrocenyl Boronate Esters

1,2-O-Isopropylidene-α-D-xylofuranose

Conformational Analysis and Molecular Dynamics of Beta D Xylofuranose

Furanose Ring Puckering and Pseudorotation

The furanose ring undergoes a process called pseudorotation, a continuous interconversion between different puckered conformations. This dynamic process is described by two key parameters: the pseudorotational phase angle (P) and the puckering amplitude (νmax).

Experimental methods, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide direct insights into the conformational preferences of beta-D-xylofuranose in the solid state and in solution, respectively. X-ray diffraction studies can reveal the precise three-dimensional arrangement of atoms in a crystal lattice, allowing for the determination of bond lengths, bond angles, and dihedral angles, which collectively define the ring's conformation mdpi.comresearchgate.netnakb.orgnih.govproteopedia.orgebi.ac.uk. These analyses can yield values for pseudorotational phase angles and puckering amplitudes, characterizing the specific puckered state adopted by the molecule. For instance, one study reported a pseudorotational phase angle (P) of approximately 11° and a maximum puckering amplitude (νmax) of approximately 35 for a derivative of xylofuranose (B8766934), indicating a conformation close to the 3T2 state mdpi.com. NMR spectroscopy, through analysis of coupling constants and NOE (Nuclear Overhauser Effect) data, can provide information about the relative orientation of atoms and groups in solution, offering complementary data on preferred conformations and dynamics dokumen.pubpearson.com.

Advanced Computational Methodologies

Computational methods are indispensable for exploring the complex conformational space and dynamic behavior of molecules like this compound. These techniques allow for the prediction of stable conformers, energy barriers, and reaction pathways.

Density Functional Theory (DFT) is a powerful quantum chemical method widely used to calculate the electronic structure and predict the geometries and energies of molecules. DFT calculations have been applied to study the conformational preferences of monosaccharides, including xylose derivatives, and to investigate reaction mechanisms. For example, DFT has been employed to analyze ring-closing kinetics and thermodynamics, and to understand monomer ring strain in carbohydrate derivatives rsc.orgrsc.org. Studies on xylose pyrolysis have utilized DFT to propose and evaluate various reaction pathways, identifying key intermediates and transition states researchgate.netresearchgate.netacs.orgacs.org. These calculations provide detailed energetic information about different conformers and reaction intermediates, complementing experimental findings.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques that model the movement of atoms and molecules over time based on classical physics principles and force fields ebsco.comwikipedia.orgnih.gov. These methods are crucial for understanding the flexibility of the furanose ring and its dynamic transitions between different puckered states. MD simulations allow researchers to observe how the molecule vibrates, rotates, and changes conformation over picoseconds to nanoseconds or even microseconds wikipedia.orgnih.govacs.org. Such simulations provide detailed insights into the dynamic evolution of the sugar ring, including its response to solvent interactions and its participation in larger molecular systems like nucleic acids acs.org. Studies on xylo-nucleic acids (XyNA), for instance, have employed MD simulations to map the conformational landscape and dynamics of the xylofuranose moiety within the nucleic acid structure acs.org.

Quantum chemical calculations, often employing DFT, are instrumental in elucidating the complex reaction mechanisms involved in the thermal degradation (pyrolysis) of carbohydrates like xylose researchgate.netresearchgate.netacs.orgacs.org. These studies investigate the pathways through which xylose breaks down at high temperatures, identifying key intermediates and products such as furfural (B47365) and anhydro-xylopyranose researchgate.netresearchgate.net. DFT calculations help in determining the activation energies and thermodynamic parameters for various proposed reaction pathways, providing a fundamental understanding of the chemical transformations occurring during pyrolysis. While the focus is often on xylose itself, the furanose form is a relevant intermediate or starting point in many of these degradation pathways, particularly when considering ring-opening and cyclization reactions researchgate.netresearchgate.netacs.orgacs.org.

Biological and Biochemical Research on Beta D Xylofuranose Analogues

Immunological and Pathological Roles

Antigenic Epitopes in Microbial Glycolipids (e.g., Mycobacterium tuberculosis lipoarabinomannan containing 5-methylthio-D-xylofuranose)

Lipoarabinomannan (LAM) is a major cell wall glycolipid of Mycobacterium tuberculosis, known for its immunomodulatory properties and its role as a diagnostic target asm.orgfrontiersin.orgnih.gov. LAM possesses a complex, multi-domain structure, typically comprising a phosphatidylinositol anchor, a mannan (B1593421) backbone, an arabinan (B1173331) chain, and terminal capping motifs nih.gov. The arabinan domain, in particular, exhibits significant structural heterogeneity, often featuring varying degrees of branching and terminal capping structures nih.gov.

A notable modification found in the LAM of virulent M. tuberculosis strains is the presence of a 5-deoxy-5-methylthio-xylofuranose (MTX) residue. This MTX residue is typically attached to terminal mannose residues, forming an MTX-Man cap aai.orgmdpi.comacs.org. This specific modification is considered a unique feature of M. tuberculosis LAM, distinguishing it from LAM found in other mycobacterial species asm.orgaai.org.

The structural diversity within LAM leads to a range of antigenic epitopes that are recognized by the host immune system and by specific monoclonal antibodies (mAbs). These epitopes are crucial for understanding both the immune response to tuberculosis (TB) and for developing diagnostic tools asm.orgnih.gov. Antibodies have been characterized that target various aspects of LAM, including:

Arabinan Chain Structures: Monoclonal antibodies like CS-35 and FIND 28 recognize arabinofuranoside branching patterns, such as Ara4 and Ara6 termini nih.govaai.org.

Mannose Caps (B75204): Antibodies such as O-TB target mannose caps, including di-mannosyl (Man2) and tri-mannosyl (Man3) units asm.orgaai.org.

MTX-Modified Caps: Specific mAbs, such as S4-20, are designed to recognize the MTX-Man motif, highlighting its significance as a distinct antigenic determinant asm.org.

The presence and accessibility of these epitopes vary among different mycobacterial species and even strains, contributing to the complexity of the immune response and the development of species-specific diagnostic assays aai.orgmicrobiologyresearch.org.

Table 1: Key Antigenic Epitopes on Mycobacterium tuberculosis LAM and Associated Monoclonal Antibodies (mAbs)

Epitope TypeStructural DescriptionExample mAbsNotes
Arabinan TerminiBranched arabinofuranoside chains (e.g., Ara4, Ara6)CS-35, FIND 28Crucial for immune recognition and diagnostic assay development nih.govaai.org.
Mannose CapsTerminal mannose units (e.g., Man2, Man3)O-TBCommon capping motifs on LAM from virulent Mtb strains asm.orgaai.org.
5-Methylthio-D-xylofuranose (MTX)MTX residue capping mannose units (MTX-Man)S4-20Specific to M. tuberculosis; a key target for sensitive diagnostic assays asm.orgaai.orgacs.org.
General LAM StructureBroad recognition of LAM componentsVariousUsed in general detection assays, but may lack specificity for particular modifications nih.gov.

Glycan Structures in Host-Pathogen Interactions

The intricate glycan structures on the surface of Mycobacterium tuberculosis, particularly LAM, are central to its ability to establish and maintain infection within a host. LAM functions as a potent virulence factor, actively modulating host immune responses to facilitate bacterial survival and persistence frontiersin.orgplos.org.

One of the primary mechanisms by which LAM interacts with the host involves its recognition by host cell receptors. LAM has been shown to bind to the macrophage mannose receptor, a key component of the innate immune system plos.org. This interaction is believed to mediate several critical steps in the infection process, including:

Bacterium Entry: Facilitating the uptake of M. tuberculosis into macrophages plos.org.

Phagosome-Lysosome Fusion Inhibition: Preventing the maturation of phagosomes, thereby protecting the bacteria from lysosomal degradation plos.org.

Immune Response Modulation: Influencing the signaling pathways within host cells, often leading to an immunosuppressive environment that aids bacterial survival frontiersin.orgplos.org.

The presence of specific glycan modifications, such as the MTX substituent, can significantly alter these interactions. Studies suggest that MTX-modified LAM exhibits enhanced pro-apoptotic properties on macrophages acs.org. Furthermore, MTX substituents have been observed to reduce the binding affinity of mannoside caps to the human mannose receptor and modestly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-12p70 by activated macrophages acs.org. This implies that the specific chemical nature of the xylofuranose (B8766934) analogue and its placement within the glycan structure can fine-tune the bacterium's interaction with the host immune system.

Table 2: Impact of MTX-Modified LAM on Host Cell Responses

Microbial Glycan ComponentHost Cell Type / ResponseObserved EffectReference
MTX-LAMMacrophages (LPS-stimulated THP-1)Enhanced pro-apoptotic properties acs.org
MTX-Mannoside CapsMacrophage Mannose ReceptorReduced binding affinity compared to non-modified mannoside caps acs.org
MTX-Mannoside CapsMacrophages (Activated THP-1)Modest inhibition of TNF-α and IL-12p70 production acs.org
General LAMMacrophagesFacilitates bacterium entry, inhibits phagosome-lysosome fusion, modulates innate immune responses plos.org. plos.org

Compound List

Beta-D-Xylofuranose

5-methylthio-D-xylofuranose (MTX)

Lipoarabinomannan (LAM)

Lipomannan (LM)

Mannose-capped Lipoarabinomannan (ManLAM)

Phosphatidylinositol

Mannan

Arabinan

Arabinofuranoside (Araf)

Mannopyranose (Manp)

Arabinofuranosyltransferase AftD

Advanced Analytical Techniques and Chemoinformatics for Xylofuranose Derivatives

Chromatographic and Spectrometric Characterization

Chromatographic and spectrometric techniques are foundational for the isolation, quantification, and structural analysis of xylofuranose (B8766934) derivatives. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are particularly powerful tools in carbohydrate chemistry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of carbohydrates, including xylofuranose derivatives. Due to the lack of a strong chromophore in most simple sugars, their detection often requires specialized methods. One common approach involves pre-column derivatization, where the sugar reacts with a labeling agent to enhance its detectability. A frequently used derivatization procedure employs 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars in an alkaline medium to form a derivative that can be detected by UV spectrophotometry. nih.gov

The separation is typically achieved on columns like the Aminex HPX-87H, which is specifically designed for carbohydrate analysis. nih.gov The mobile phase often consists of dilute acid, such as sulfuric acid in ultra-pure water, run at a specific flow rate. nih.gov For detection, alongside UV detectors for derivatized compounds, an Evaporative Light Scattering Detector (ELSD) can be used for underivatized sugars. nih.gov Method validation is critical to ensure accuracy and precision, with parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ) being established. For instance, HPLC methods for sugar analysis have demonstrated excellent linearity (with correlation coefficients, r², often exceeding 0.99) and high reproducibility, with intra- and inter-day variations typically being very low. nih.govnih.gov

Table 1: Example HPLC Method Parameters for Sugar Analysis

ParameterConditionSource
Column Aminex HPX-87H (250 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase 0.00035 M H₂SO₄ in ultra-pure water nih.gov
Flow Rate 0.6 mL/min nih.gov
Detector Photodiode Array (PDA) and Evaporative Light Scattering Detector (ELSD) nih.gov
Derivatization Agent 1-phenyl-3-methyl-5-pyrazolone (PMP) nih.gov

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of unknown compounds, including xylofuranose derivatives. nih.gov When coupled with a separation technique like HPLC (LC-MS), it provides a powerful platform for analyzing complex mixtures. taylorandfrancis.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the confident determination of a compound's molecular formula. nih.gov

For detailed structural characterization, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, a specific ion (the precursor ion) is selected, fragmented through methods like collision-activated dissociation (CAD), and the resulting fragment ions are analyzed. purdue.edu The fragmentation pattern serves as a fingerprint that provides critical information about the molecule's structure, such as the sequence and branching of sugar units in an oligosaccharide or the location of substituents on the furanose ring. nih.govtaylorandfrancis.com The development of soft ionization techniques has been crucial for analyzing delicate molecules like carbohydrates, as these methods ionize the molecules with minimal fragmentation, preserving the molecular ion for subsequent MS/MS analysis. nih.gov

Structure-Activity and Structure-Retention Relationship Studies

Chemoinformatics plays a vital role in understanding how the chemical structure of xylofuranose derivatives influences their properties and behavior in chromatographic systems. Quantitative Structure-Retention Relationship (QSRR) studies are a prime example of this application.

Quantitative Structure-Retention Relationship (QSRR) models are computational tools that create a statistical link between the chromatographic retention of a compound and its molecular descriptors. nih.gov These models are valuable for predicting the retention behavior of newly synthesized molecules and for better understanding separation mechanisms. chem-soc.si

A study on 1,2-O-cyclohexylidene xylofuranose derivatives utilized QSRR to model their retention behavior in normal-phase thin-layer chromatography (NP-TLC). chem-soc.sinih.gov The retention parameter, RM₀, was correlated with various calculated molecular descriptors. nih.gov By employing multivariate statistical methods such as Principal Component Analysis (PCA) and Multiple Linear Regression (MLR), researchers were able to develop statistically significant mathematical models. chem-soc.sinih.gov These models successfully predicted the retention of the xylofuranose derivatives, demonstrating that the QSRR approach can effectively describe the complex interactions governing chromatographic separation. nih.gov

The foundation of any QSRR model is the use of molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties. nih.govwiley.com These descriptors can be calculated from the optimized 3D structure of the molecule using computational chemistry software. chem-soc.si

In the QSRR analysis of 1,2-O-cyclohexylidene xylofuranose derivatives, a range of descriptors were calculated and considered for the model. chem-soc.si These included:

Topological descriptors: Which describe the atomic connectivity in the molecule (e.g., Wiener index). chem-soc.si

Physicochemical descriptors: Such as boiling point, melting point, and partition coefficients (e.g., logP). chem-soc.si

Molecular bulkiness descriptors: Including molar volume and surface area. chem-soc.si

Through statistical analysis, a subset of these descriptors that best explain the variance in chromatographic retention is selected. chem-soc.sinih.gov The resulting MLR equations express the retention factor as a function of these key molecular descriptors, providing insight into which molecular properties most significantly influence the separation process. nih.gov

Table 2: Categories of Molecular Descriptors Used in QSRR Studies of Xylofuranose Derivatives

Descriptor CategoryExamplesRelevanceSource
Topological Wiener index (WI), Molecular topological index (MTI)Describes molecular size and branching. chem-soc.si
Physicochemical Partition coefficient (logP), Boiling point (BP)Relates to polarity and intermolecular forces. chem-soc.si
Molecular Bulkiness Molar volume, Molar refractivityPertains to steric effects and molecular size. chem-soc.si
Thermodynamic Gibbs energy, Ideal gas thermal capacityDescribes the energetic properties of the molecule. chem-soc.si

Crystallographic Analysis for Structural Confirmation

While spectroscopic methods provide valuable structural information, single-crystal X-ray diffraction offers the most definitive confirmation of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique has been applied to derivatives of D-xylofuranose to unambiguously determine their solid-state conformation.

For example, the structure of 2,3,5-tri-O-benzyl-α,β-d-xylofuranose was confirmed using single-crystal X-ray diffraction. mdpi.com The analysis was performed at a low temperature (100 K) to minimize thermal vibrations and obtain high-quality data. mdpi.com The results showed that while the compound exists as a mixture of alpha and beta anomers in solution, the crystallization process selectively favored the alpha anomer, which was found to be the major form in the crystal lattice (approximately 89%). mdpi.com The crystallographic data provided precise information on bond lengths, bond angles, and the conformation of the furanose ring, confirming the α-configuration at the anomeric center. mdpi.com Such detailed structural knowledge is invaluable for understanding the reactivity and biological function of these molecules.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful and definitive technique for determining the precise arrangement of atoms in a crystalline solid. mdpi.commdpi.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can construct a three-dimensional model of the electron density of the molecule, and from that, infer atomic positions with very high precision. researchgate.net

In the study of xylofuranose derivatives, SCXRD is crucial for unambiguously determining the stereochemistry, ring conformation, and the orientation of substituent groups. For instance, the crystallographic structure of 2,3,5-tri-O-benzyl-D-xylofuranose was determined using SCXRD. mdpi.comresearchgate.net The analysis was performed on a crystal at a low temperature (100 K) to minimize thermal vibrations, allowing for a more precise determination of atomic positions. mdpi.com

The study revealed that the compound crystallized in the non-centrosymmetric P2₁2₁2₁ space group. mdpi.comresearchgate.net This detailed structural analysis confirmed the conformation of the furanose ring, identifying it as a C3-endo, C2-exo (N-type) pucker. researchgate.net Furthermore, the diffraction data allowed for the characterization of intermolecular forces, such as hydrogen bonds, that dictate the packing of the molecules in the crystal. researchgate.net Such detailed structural insights are foundational for understanding the physicochemical properties of these sugar derivatives.

Crystallographic Data for 2,3,5-tri-O-benzyl-α-D-xylofuranose mdpi.com
ParameterValue
Chemical FormulaC₂₆H₂₈O₅
Formula Weight420.49 g/mol
Temperature100 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.0125(2) Å b = 16.0353(5) Å c = 22.8252(7) Å
Volume2200.04(12) ų

Hirshfeld Atom Refinement for Detailed Structural Parameters

While SCXRD is powerful, the standard method of refining the diffraction data, known as the Independent Atom Model (IAM), treats atoms as spherical entities. This approximation can limit the accuracy of certain parameters, particularly those involving hydrogen atoms. Hirshfeld Atom Refinement (HAR) is an advanced method that overcomes this limitation by using aspherical atomic scattering factors derived from quantum mechanical calculations. nih.govresearchgate.netnih.gov This approach partitions the calculated molecular electron density into atomic fragments, providing a more realistic representation of the electron distribution in the molecule. nih.gov

The HAR method allows for the free refinement of all atomic positions and anisotropic displacement parameters (ADPs), including those for hydrogen atoms, without imposing constraints. nih.govnih.gov The result is a significant improvement in the accuracy and precision of structural parameters. nih.gov Studies have shown that the precision of hydrogen atom bond lengths and ADPs determined by HAR is comparable to that obtained from more complex neutron diffraction experiments. nih.govresearchgate.net The accuracy for hydrogen bond lengths can be better than 0.009 Å. nih.govresearchgate.net

In the analysis of 2,3,5-tri-O-benzyl-D-xylofuranose, the structure was refined using the HAR approach, which resulted in a final R1 value of 0.0171, indicating an excellent fit between the crystallographic model and the experimental diffraction data. mdpi.com A key advantage of this method is visualized in the residual electron density maps; after a standard IAM refinement, significant residual density often remains around covalent bonds, whereas HAR refinement accounts for the aspherical electron density, leading to a much cleaner map. researchgate.net This allows for a more detailed and accurate description of bonding and electronic properties within the xylofuranose derivative. researchgate.net

Comparison of Refinement Models
Refinement MethodKey FeaturesAdvantage for Xylofuranose Analysis
Independent Atom Model (IAM)Treats atoms as spherical electron clouds. Standard method.Provides a good initial model of the molecular structure.
Hirshfeld Atom Refinement (HAR)Uses aspherical atomic form factors from quantum chemical calculations. nih.govresearchgate.netProvides highly accurate positions and displacement parameters, especially for H-atoms. nih.govnih.gov Reduces residual electron density for a more precise structural description. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of complex carbohydrates, including furanose sugars like Beta-D-Xylofuranose, remains a significant challenge in organic chemistry. Future research will likely focus on developing more efficient and stereoselective synthetic routes. This includes exploring novel catalytic strategies, such as those employing transition metals or organocatalysts, to achieve precise control over glycosidic bond formation and the creation of specific stereoisomers nih.govchinesechemsoc.orgnih.govacs.org. Advances in radical chemistry are also being investigated for the selective functionalization of carbohydrates, potentially offering new pathways to access rare or modified furanose structures nih.govnih.gov. Furthermore, the development of protecting group strategies that are more orthogonal and easier to remove will be crucial for streamlining the synthesis of this compound derivatives, enabling access to a wider array of complex glycoconjugates.

Exploration of New Biological Targets and Mechanisms of Action

Understanding the precise biological roles of this compound requires identifying new targets and elucidating its mechanisms of action within cellular systems. Emerging research suggests that furanose sugars, in general, may play roles in cellular signaling, protein-carbohydrate interactions, and as components of microbial glycans pnas.orgliverpool.ac.uksciencecodex.com. Future studies could focus on investigating how this compound-containing glycans interact with specific proteins, enzymes, or cellular receptors. This could involve exploring its involvement in bacterial cell wall biosynthesis, host-pathogen interactions, or as a component of novel glyco-based signaling pathways. Identifying enzymes that specifically recognize or modify this compound will be key to understanding its metabolic fate and functional significance researchgate.net.

Integration of Advanced Computational and Experimental Approaches in Glycoscience

The inherent complexity of carbohydrate structures necessitates the integration of advanced computational and experimental techniques for their thorough characterization and functional analysis. Future research will increasingly rely on synergistic approaches. Computational methods, including molecular dynamics (MD) simulations and quantum mechanical calculations, are vital for predicting conformational preferences, understanding reaction mechanisms, and modeling glycan-protein interactions uga.edubiorxiv.orgmdpi.comresearchgate.netacs.orgglyco.ac.ru. These computational insights can guide experimental design and interpretation. Concurrently, advanced experimental techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for validating computational models and for determining the precise structures and dynamics of this compound and its derivatives uga.eduacs.orgresearchgate.net. The development of more accurate force fields for furanose sugars will further enhance the predictive power of computational studies researchgate.net.

Application in Glycobiological Tool Development and Diagnostics

The unique structural features of this compound present opportunities for its application in the development of novel glycobiological tools and diagnostic markers. Research into carbohydrate-based biosensors and glycan arrays is an active area, where specific carbohydrate structures are immobilized to detect binding partners or to profile immune responses researchgate.netresearchgate.net. This compound or its derivatives could be incorporated into such platforms to serve as probes for specific carbohydrate-binding proteins or as diagnostic targets for diseases where altered glycosylation patterns are observed. Furthermore, the development of novel synthetic oligosaccharides, including those containing furanose motifs, is crucial for creating glycan-based vaccines and therapeutics researchgate.net. The ability to synthesize and array defined this compound structures will be instrumental in advancing these fields.

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize Beta-D-Xylofuranose, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via acid-catalyzed cyclization of D-xylose, with yields influenced by solvent choice (e.g., aqueous vs. non-polar systems), temperature (optimal range: 60–80°C), and catalyst concentration (e.g., HCl or acetic acid). Enzymatic pathways using xylose isomerases or glycosyltransferases offer higher stereoselectivity but require pH-controlled buffers (6.5–7.5) and cofactor supplementation. Yield optimization involves iterative adjustments to reaction time and purification steps (e.g., column chromatography for isolating anomers) .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the furanose ring structure and anomeric configuration. Key signals include:

  • ¹H NMR : β-anomer C1-H proton resonance at δ 5.2–5.4 ppm (doublet, J = 3–4 Hz), distinguishing it from α-anomers.
  • ¹³C NMR : C1 chemical shift at ~105–107 ppm for β-configuration.
    Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and ring vibration bands (950–1250 cm⁻¹). X-ray crystallography may resolve conformational ambiguities in solid-state structures .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental data on this compound’s thermodynamic stability be resolved?

  • Methodological Answer : Discrepancies often arise from force field inaccuracies in molecular dynamics (MD) simulations or solvent effects unaccounted for in density functional theory (DFT). To address this:

  • Validate computational models with experimental calorimetry (e.g., differential scanning calorimetry for ΔH measurements).
  • Incorporate explicit solvent molecules in simulations to mimic aqueous environments.
  • Cross-validate with circular dichroism (CD) to assess conformational populations in solution .

Q. What experimental frameworks are suitable for studying this compound’s role in modulating enzyme activity in glycosylation pathways?

  • Methodological Answer : Design kinetic assays using purified enzymes (e.g., glycosyltransferases) with this compound as a substrate or inhibitor. Key steps include:

  • Control Systems : Compare reaction rates with/without xylofuranose and alternative substrates (e.g., D-ribose).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters.
  • Site-Directed Mutagenesis : Identify active-site residues critical for substrate recognition.
  • Metabolic Flux Analysis : Track carbon labeling patterns in cell cultures to map pathway integration .

Q. What strategies mitigate challenges in detecting transient this compound intermediates during metabolic studies?

  • Methodological Answer : Use rapid-mixing stopped-flow techniques coupled with time-resolved mass spectrometry (TR-MS) or fluorescence spectroscopy. Trapping intermediates via chemical quenching (e.g., liquid nitrogen) or derivatization (e.g., boronate affinity chromatography) enhances stability for analysis. Synchrotron-based X-ray absorption spectroscopy (XAS) can capture short-lived coordination states of metal-dependent enzymes .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting NMR data on this compound’s anomeric equilibrium in different solvents?

  • Methodological Answer : Anomeric ratios (β:α) vary with solvent polarity and temperature. To resolve contradictions:

  • Standardize solvent systems (e.g., D₂O vs. DMSO-d₆) and temperature (25°C) across studies.
  • Use dynamic NMR (DNMR) to assess exchange rates between anomers.
  • Apply multivariate statistical analysis (e.g., principal component analysis) to identify solvent-specific trends in chemical shift databases .

Research Design and Ethical Considerations

Q. What ethical and practical criteria should guide in vivo studies involving this compound?

  • Methodological Answer : For animal or human studies:

  • Obtain institutional review board (IRB) approval, ensuring compliance with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).
  • Predefine exclusion criteria (e.g., metabolic disorders) and dosage limits based on preclinical toxicity assays (e.g., LD50 in murine models).
  • Use double-blind protocols and placebo controls to minimize bias in therapeutic efficacy evaluations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.